molecular formula C14H12N4O3S B6139702 (2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide

(2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide

Cat. No.: B6139702
M. Wt: 316.34 g/mol
InChI Key: SNSHLQDBSPWTLH-OQLLNIDSSA-N
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Description

4-Hydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4 . It has a molecular weight of 167.12 . It is used as an intermediate in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds .


Synthesis Analysis

The synthesis of 4-hydroxy-3-nitrobenzaldehyde involves the reaction with 3-bromo­benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-nitrobenzaldehyde consists of a benzene ring substituted with a hydroxy group, a nitro group, and a formyl group . The SMILES string representation is [H]C(=O)c1ccc(O)c(c1)N+=O .


Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromo­benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Physical and Chemical Properties Analysis

4-Hydroxy-3-nitrobenzaldehyde is a solid at room temperature . It has a melting point range of 140-142 °C .

Safety and Hazards

4-Hydroxy-3-nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Properties

IUPAC Name

1-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-13-7-6-10(8-12(13)18(20)21)9-15-17-14(22)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSHLQDBSPWTLH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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